molecular formula C22H18F3N3O B2962106 3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 2062380-08-7

3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

Cat. No. B2962106
CAS RN: 2062380-08-7
M. Wt: 397.401
InChI Key: NZRABOQCKOZYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring and a pyridinone ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that is very important in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The trifluoromethyl group attached to the benzyl group is a common motif in medicinal chemistry, known for its ability to modulate the chemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions. For example, the benzimidazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Ruthenium Complex Catalysts for Transfer Hydrogenation of Ketones

Research by Du et al. (2014) focused on Ruthenium (Ru) complexes, including those with benzimidazolyl moieties, for the transfer hydrogenation of ketones. These complexes demonstrated high catalytic activity, achieving significant turnover numbers and final turnover frequencies (TOFs) in the ketone reduction reactions. The study highlights the crucial compatibility of trifluoromethylated pyrazolyl and unprotected benzimidazolyl for establishing a highly active catalytic system (Wangming Du et al., 2014).

Synthesis of Novel Multidentate N-heterocyclic Biscarbene

Caballero et al. (2001) synthesized a new polydentate N-heterocyclic biscarbene, exploring its complex formation with silver(I). This research contributes to the understanding of the structural and electronic properties of these ligands and their metal complexes, expanding the potential for their application in catalysis and material science (A. Caballero et al., 2001).

Energetic Multi-component Molecular Solids

Wang et al. (2014) studied the formation of novel crystals from tetrafluoroterephthalic acid and a series of N-containing heterocycles. This work emphasizes the role of strong N–H⋯O, O–H⋯O hydrogen bonds, and weak but highly directional C–H⋯O and C–H⋯F interactions in assembling molecules into supramolecular structures. The findings are significant for the design of materials with desired physical properties (Lei Wang et al., 2014).

Lanthanide Complexes with Multichelating Ligands

Research by Speed et al. (2017) on lanthanide complexes involving multichelating ligands demonstrates the potential of these complexes in magnetic and luminescent applications. The study provides insights into the structural, magnetic, and photophysical properties of these complexes, highlighting their potential utility in materials science and technology (Saskia Speed et al., 2017).

Synthesis and Properties of Fluorinated Polyimides

Madhra et al. (2002) explored the synthesis and characterization of fluorinated polyimides derived from novel diamine monomers. These materials demonstrated exceptional thermal stability, low water absorption, and low dielectric constants, indicating their suitability for high-performance applications in the electronics and aerospace industries (M. Madhra et al., 2002).

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could potentially be a valuable target for drug discovery .

properties

IUPAC Name

3-[5,6-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O/c1-13-9-18-19(10-14(13)2)28(20(27-18)17-7-4-8-26-21(17)29)12-15-5-3-6-16(11-15)22(23,24)25/h3-11H,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRABOQCKOZYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.